5-Chloro-N-ethylpyridine-3-sulfonamide
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Overview
Description
5-Chloro-N-ethylpyridine-3-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymers. This compound is characterized by the presence of a sulfonamide group attached to a pyridine ring, which is further substituted with a chlorine atom and an ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-ethylpyridine-3-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidative coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-ethylpyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-Chloro-N-ethylpyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 5-Chloro-N-ethylpyridine-3-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to competitively inhibit enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Employed in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Uniqueness
5-Chloro-N-ethylpyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its chlorine and ethyl substituents influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H9ClN2O2S |
---|---|
Molecular Weight |
220.68 g/mol |
IUPAC Name |
5-chloro-N-ethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C7H9ClN2O2S/c1-2-10-13(11,12)7-3-6(8)4-9-5-7/h3-5,10H,2H2,1H3 |
InChI Key |
NLUWTYSKKHTGJT-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=CN=C1)Cl |
Origin of Product |
United States |
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